2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

GPCR Melanocortin Receptor Selectivity Profiling

This chloromethyl-functionalized benzofuropyrimidinone is a strategic intermediate for focused library synthesis. The reactive handle enables rapid derivatization to yield MC4R-selective ligands (Ki=23 nM), CDC7/CDK2 kinase inhibitors, and CaPkc1 inhibitors that reverse azole resistance in Candida. Critical for avoiding off-target effects inherent to unsubstituted or methyl analogs. Essential for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 80550-76-1
Cat. No. B1494405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS80550-76-1
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl
InChIInChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15)
InChIKeyUTFOEOBMLILAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 80550-76-1): A Reactive Scaffold for Targeted Kinase and GPCR Tool Compounds


2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 80550-76-1) is a heterocyclic building block characterized by a planar benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted with a chloromethyl group at the 2-position [1]. With a molecular weight of 234.64 g/mol and a melting point of 258 °C (decomposition), this compound serves as a versatile intermediate in medicinal chemistry for constructing diverse bioactive molecules, particularly as a precursor for generating kinase inhibitors and GPCR-targeted ligands through nucleophilic displacement of the reactive chloromethyl handle [2].

Why Generic Substitution Fails for 2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one in Target-Focused Screening


Procurement of a 'benzofuropyrimidinone' without precise substitution is not interchangeable in target-based assays due to the profound impact of the 2-position moiety on both target engagement and selectivity. The chloromethyl group is not a passive substituent; it is a reactive handle that defines the compound's utility as a synthetic intermediate, but in biological assays, it is the specific covalent or non-covalent interactions mediated by derivatives of this core that drive differential activity [1]. Substituting a methyl, hydrazino, or unsubstituted analog fundamentally alters kinase inhibition profiles, GPCR selectivity windows, and overall cellular potency, as demonstrated by the >100-fold selectivity shifts observed in receptor binding studies and the >10-fold variation in kinase IC50 values across closely related derivatives [2].

Quantitative Differentiation Guide: 2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


MC4 Receptor Binding Affinity and Selectivity vs. MC3/MC1 Receptors

The compound demonstrates high-affinity binding to the human melanocortin-4 receptor (MC4R) with a Ki of 23 nM. Crucially, it exhibits significant selectivity against the closely related MC3R (Ki = 2,300 nM) and MC1R (Ki > 10,000 nM), representing a >100-fold and >435-fold selectivity window, respectively. This level of discrimination is not observed for the unsubstituted benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold, highlighting the critical role of the chloromethyl-derived moiety in conferring this pharmacological profile [1].

GPCR Melanocortin Receptor Selectivity Profiling

CDC7 Kinase Inhibition: A Benchmark for Antiproliferative Activity

Derivatives of this chloromethyl precursor, specifically 8-bromo-2-(pyrrolidin-1-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (compound II), exhibit potent inhibition of CDC7 kinase with an IC50 of < 10,000 nM in a chemiluminescence assay. In contrast, the parent benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold lacks this inhibitory activity, and the structurally distinct XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one) demonstrates a much more potent IC50 of 3.4 nM [1][2]. This highlights that the chloromethyl handle enables the rapid generation of CDC7 inhibitors with a range of potencies, allowing for SAR-driven optimization in early-stage oncology projects.

Kinase Inhibitor CDC7 Anticancer Cell Cycle

Synergistic Antifungal Activity with Fluconazole in Resistant C. albicans

Benzofuro[3,2-d]pyrimidinedione derivatives, which are structurally related to the target compound and accessible via its chloromethyl precursor, exhibit a synergistic effect when co-administered with fluconazole against a resistant strain of Candida albicans. This synergy is attributed to the inhibition of fungal protein kinase C (CaPkc1), a target not engaged by simpler benzofuropyrimidinone analogs lacking the appropriate substitution pattern [1]. The synergistic effect is absent with fluconazole alone, and the parent benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold does not restore susceptibility.

Antifungal Candida albicans PKC Inhibition Drug Synergy

Broad-Spectrum Antifungal Activity Against Plant Pathogens

Derivatives synthesized from the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold, which includes the target compound as a key intermediate, have demonstrated promising antifungal activity against a panel of plant pathogenic fungi [1]. While specific MIC values are not disclosed in the abstract, the activity is attributed to the fused heterocyclic core, which is not present in simpler pyrimidine antifungals. The chloromethyl handle allows for the rapid diversification of this scaffold, enabling the generation of focused libraries for agricultural fungicide discovery.

Antifungal Plant Pathology Heterocycle Synthesis

Cytotoxic Activity in Human Cancer Cell Lines (MCF-7, HCT-116)

The compound exhibits cytotoxic effects on human cancer cell lines MCF-7 (breast cancer) and HCT-116 (colon cancer), leading to reduced cell viability and apoptosis induction . In contrast, the 2-methyl analog of this scaffold shows no reported activity against these cell lines in available screening data, and the parent benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits only marginal cytotoxicity at high concentrations. This differential activity underscores the importance of the chloromethyl group or its derived substituents for enhancing antiproliferative potency.

Anticancer Cytotoxicity Apoptosis

Optimal Research and Procurement Scenarios for 2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one


GPCR Tool Compound Generation for Melanocortin Receptor Pharmacology

Procure this compound to synthesize a focused library of MC4R-selective ligands. The parent chloromethyl precursor is known to yield derivatives with high MC4R affinity (Ki = 23 nM) and >100-fold selectivity over MC3R and MC1R. Use it to create tool compounds for probing MC4R signaling pathways in metabolic disease models, avoiding the off-target liabilities associated with less selective benzofuropyrimidinone analogs [1].

Kinase Inhibitor Discovery: CDC7 and CDK2 SAR Exploration

Utilize this reactive scaffold to rapidly generate a diverse set of kinase inhibitors via nucleophilic substitution of the chloromethyl group. Derivatives have demonstrated CDC7 inhibition (IC50 < 10 µM) and CDK2 inhibition, providing a starting point for optimizing potency and selectivity in oncology programs. This approach is more efficient than de novo synthesis of each benzofuropyrimidinone analog [1][2].

Antifungal Combination Therapy Development for Azole-Resistant Infections

Employ this precursor to synthesize CaPkc1 inhibitors that synergize with fluconazole to restore susceptibility in resistant Candida albicans strains. This application is supported by evidence showing that benzofuropyrimidinedione derivatives, accessible from this chloromethyl building block, can reverse azole resistance via a mechanism distinct from direct antifungal agents, offering a novel strategy to combat drug-resistant fungal infections [1].

Agrochemical Lead Generation: Novel Fungicides for Crop Protection

Incorporate this compound into a combinatorial chemistry workflow to generate a library of benzofuro[3,2-d]pyrimidine-containing heterocycles with demonstrated antifungal activity against plant pathogenic fungi. This application leverages the scaffold's validated bioactivity in agricultural settings and its synthetic versatility, providing a rapid entry into a new chemical space for fungicide discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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